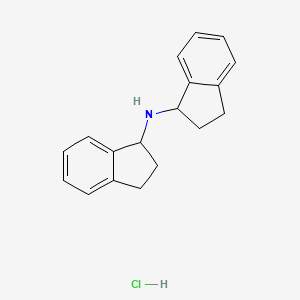
5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one, also known as 5-BP2N, is a heterocyclic organic compound with a wide range of uses in scientific research. It is a synthetic compound with a unique structure, consisting of a pyridine ring with a bromo-nitro substituent in the 5-position. 5-BP2N has attracted considerable attention due to its potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Large Scale Synthesis
5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one has been utilized in large-scale chemical synthesis. Agosti et al. (2017) investigated the large-scale production of 5-Bromo-2-nitropyridine, a related compound, emphasizing the safety and reproducibility aspects in the process development (Agosti et al., 2017).
Supramolecular Structures
Gomes et al. (2013) studied the supramolecular structures of isomeric 5-bromo-3-nitrosalicylaldehyde phenylhydrazones, analyzing the intermolecular interactions and hydrogen-bonded chains that play a crucial role in the molecular assembly (Gomes et al., 2013).
Molecular Composition and Interaction Studies
Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to understand its molecular structure, energy, and biological significance, particularly focusing on its interactions with proteins and potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021).
Vibrational Studies
Sundaraganesan et al. (2005) performed detailed vibrational studies on 5-bromo-2-nitropyridine, providing insights into its molecular vibrations through Raman and FT-IR spectroscopy, which is crucial for understanding the physical and chemical properties of such compounds (Sundaraganesan et al., 2005).
Conformational Transformations
Valiakhmetova et al. (2017) explored the conformational transformations of a bromo-nitro derivative, highlighting the significance of molecular geometry in chemical reactions and potential applications in synthetic chemistry (Valiakhmetova et al., 2017).
Propriétés
IUPAC Name |
5-bromo-3-nitro-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-6-10(14(16)17)11(15)13(7-8)9-4-2-1-3-5-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVAFBQYXYXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624700 | |
| Record name | 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one | |
CAS RN |
381233-93-8 | |
| Record name | 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


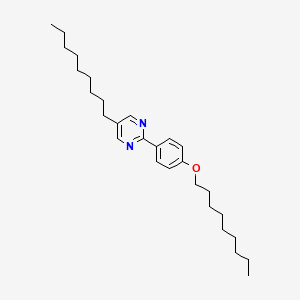




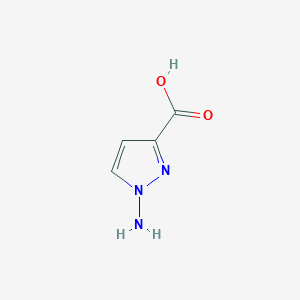
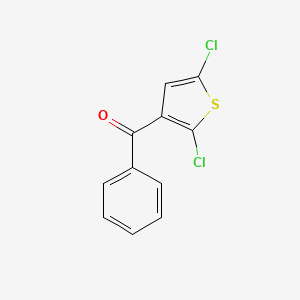

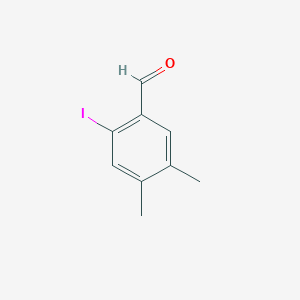
![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)


